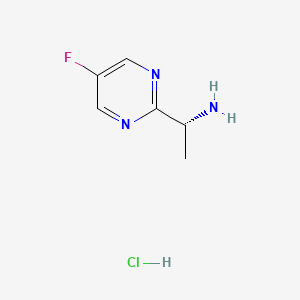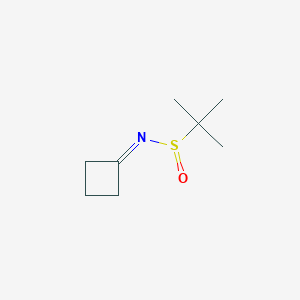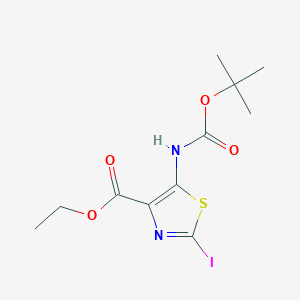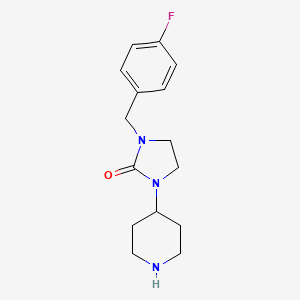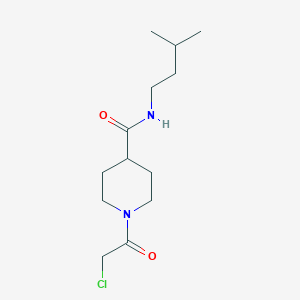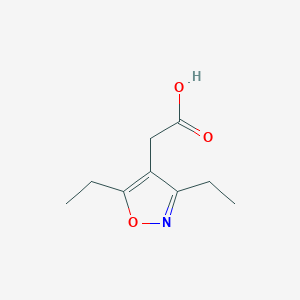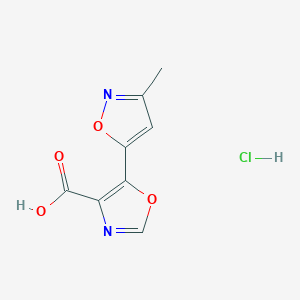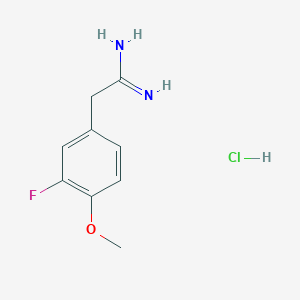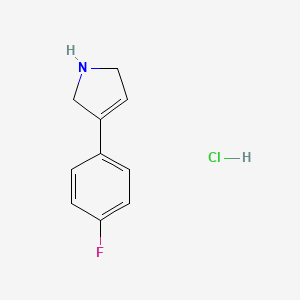
3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Übersicht
Beschreibung
The compound “3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride” is a synthetic chemical compound. It is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring attached to a phenyl ring with a fluorine atom at the 4-position . The InChI code for this compound is1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H . Physical And Chemical Properties Analysis
This compound is an off-white solid . The molecular weight is 201.67 g/mol . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
Diketopyrrolopyrroles, which share a structural resemblance with "3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride," are renowned for their wide-ranging applications, including high-quality pigments and fluorescence imaging. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, positions them as attractive subjects for further application-driven research. The relationship between their structure and optical properties has been extensively reviewed, highlighting the significant impact of the chromophore extension on both linear and nonlinear optical properties, indicative of the potential utility in real-world applications (Grzybowski & Gryko, 2015).
Pharmacological Implications
Pyrrole-based compounds, owing to their heterocyclic motifs, are pivotal in drug discovery, targeting various therapeutic areas. The pyrrole nucleus, integral to many drugs on the market, underscores the importance of pyrrole derivatives, including "3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride," in pharmaceutical research. These compounds' potent pharmaceutical and pharmacological features, underscored by specific target selectivity, continue to inspire medicinal chemists in their quest for new therapeutic agents (Li Petri et al., 2020).
Environmental and Health Applications
Research into the environmental and health implications of fluorinated compounds, including those structurally related to "3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride," has gained momentum. These studies have focused on the synthesis and applications of fluorinated pyrimidines for cancer treatment, highlighting the role of fluorine chemistry in developing more precise therapeutic agents. The incorporation of fluorine into pharmaceuticals can significantly alter their physical, chemical, and biological properties, contributing to improved efficacy and safety profiles (Gmeiner, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-5,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSBVYPNGZIUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



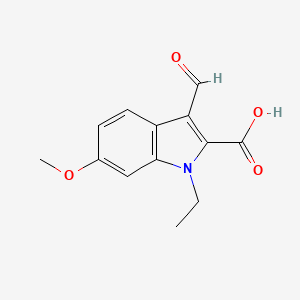
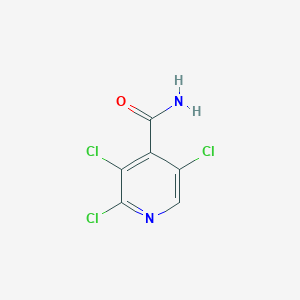
![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)
![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)
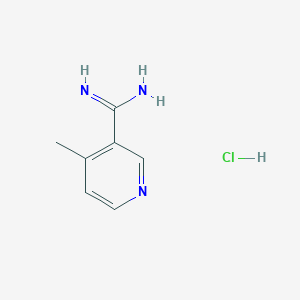
![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)
